1-Methylpiperidine-4-carboxamide Prodrug (TXY541) Exhibits 143-Fold Enhanced Aqueous Solubility Over Parent Compound
The 1-methylpiperidine-4-carboxamide moiety is a critical component of the prodrug TXY541, which was designed to address the poor aqueous solubility of the FtsZ inhibitor PC190723. TXY541 was found to be 143-times more soluble than PC190723 in an aqueous acidic vehicle (10 mM citrate, pH 2.6), a formulation suitable for both oral and intravenous administration [1]. This represents a direct, head-to-head comparison within the same study.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 143-fold higher solubility (TXY541 prodrug containing the 1-methylpiperidine-4-carboxamide motif) |
| Comparator Or Baseline | PC190723 (parent benzamide FtsZ inhibitor) |
| Quantified Difference | 143-fold increase |
| Conditions | Aqueous acidic vehicle (10 mM citrate, pH 2.6) |
Why This Matters
This quantifiable solubility enhancement directly addresses a major developability hurdle for this class of antibacterials, making the 1-methylpiperidine-4-carboxamide-containing prodrug a superior choice for in vivo studies requiring parenteral or oral dosing.
- [1] Kaul M, et al. Pharmacokinetics and in vivo antistaphylococcal efficacy of TXY541, a 1-methylpiperidine-4-carboxamide prodrug of PC190723. Biochem Pharmacol. 2013;86(12):1699-707. View Source
